Ammonium acetate-d7

Vue d'ensemble

Description

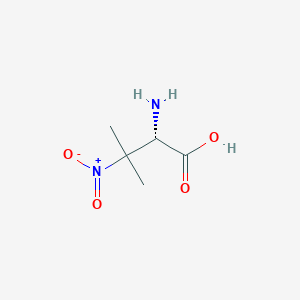

Ammonium acetate-d7, also known as d7-acetamide, is a stable, water-soluble, non-toxic, and non-volatile organic compound. It is widely used in the laboratory for a variety of applications, including as a precursor for the synthesis of organic compounds and as an additive for the preparation of samples for analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS) and liquid chromatography (LC). It is also used in biochemical and physiological research to study the mechanism of action of enzymes and other biological molecules.

Applications De Recherche Scientifique

Electrokinetic Remediation of Copper-Contaminated Soil : Ammonium acetate is used as an anolyte in the electrokinetic removal of copper from soil. High concentrations of ammonium acetate are needed to sustain electroosmotic flow and improve the efficiency of copper removal from contaminated soil (Chen, Yang, Wu, & Ton, 2011).

Clinical Applications of High-Performance Liquid Chromatography : Ammonium acetate serves as a general-purpose buffer for reversed-phase chromatography, simplifying systems and improving column selectivity and efficiency. It's effective in separating a wide range of clinically important compounds (Lim & Peters, 1984).

Treatment of Aqueous Ammonium Solutions by Reverse Osmosis : Cellulose acetate membranes are used in reverse osmosis treatment of aqueous ammonium solutions. This method efficiently removes ammonium, one of the most common nitrogenous pollutants in wastewater (Bódalo et al., 2005).

HPLC-ICP-MS Arsenic Speciation Methodology : In a novel method for arsenic speciation in urine, ammonium acetate is used, allowing for reproducible detection of various arsenic species, crucial for toxicological field studies (Rodríguez et al., 2021).

Extraction of Chitin from Shrimp Shells : Ammonium-based ionic liquids, including ammonium acetate, are utilized for the extraction of chitin from shrimp shells. These liquids play a significant role in selective extraction and conversion to chitosan, an important biopolymer (Tolesa, Gupta, & Lee, 2019).

Biogas Production from Anaerobic Digestion : Ammonium acetate influences the characteristics and efficiency of semi-continuous anaerobic digestion for biogas production from food waste. It helps in maintaining the balance of the microbial community essential for optimal biogas production (Su et al., 2015).

Metal Ion Speciation in Soils and Sediments : Ammonium acetate is used in extracting soils and sediments for speciation of metal ions. It's particularly effective in determining heavy metals in various soils, using methods like electrothermal atomic absorption spectrometry (Ure, Thomas, & Littlejohn, 1993).

Safety and Hazards

Mécanisme D'action

Target of Action

Ammonium acetate-d7 is a deuterium-labeled form of ammonium acetate . It is primarily used as a stable isotope in various biochemical and proteomics research

Mode of Action

This compound interacts with its targets by being incorporated into biochemical processes as a tracer . The deuterium atoms in the compound allow for its detection and quantification in various biochemical pathways. This enables researchers to track the compound’s movement and distribution within biological systems .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the context of the research. As a tracer, it can be used to study a wide range of biochemical processes. For example, it has been used in the study of bile acid transformation by mammalian gut bacteria .

Pharmacokinetics

The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles .

Analyse Biochimique

Biochemical Properties

Ammonium acetate-d7, like its non-deuterated counterpart, plays a role in biochemical reactions. It can act as a source of nitrogen in some biochemical pathways

Cellular Effects

For instance, it has been used in studies involving the growth and production of cellular components of Chlorella vulgaris

Molecular Mechanism

Ammonium acetate is produced by the neutralization of acetic acid with ammonium carbonate or by saturating glacial acetic acid with ammonia

Temporal Effects in Laboratory Settings

Issues with ammonium acetate buffers, including surprising rises in HPLC–MS back pressures when starting the instrument after overnight storage, have been reported .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on the effects of ammonia accumulation in Chinese hamster ovary (CHO) cell culture have been conducted .

Metabolic Pathways

This compound may be involved in similar metabolic pathways as ammonium acetate. Ammonium acetate is involved in the methanogenic pathway, where it is converted into methane

Transport and Distribution

Ammonium acetate is known to be transported and distributed within cells and tissues .

Subcellular Localization

Studies have shown that ammonium transporters, which may transport ammonium acetate, are localized on the plasma membrane and on the membranes of subcellular organelles .

Propriétés

InChI |

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1D3;/hD4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZMSVCRYTOJT-KYWLLVRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

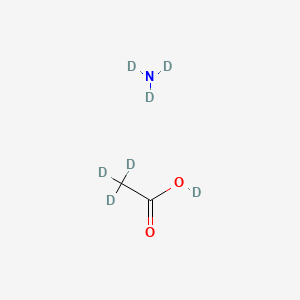

[2H]C([2H])([2H])C(=O)O[2H].[2H]N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679844 | |

| Record name | (~2~H_4_)Acetic acid--(~2~H_3_)ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194787-05-8 | |

| Record name | (~2~H_4_)Acetic acid--(~2~H_3_)ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium-d(4) acetate-d(3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B1143135.png)